molecular formula C20H19FN2O4 B2477122 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941885-29-6

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2477122
CAS No.: 941885-29-6
M. Wt: 370.38
InChI Key: ZKOQYFCIZXMROS-UHFFFAOYSA-N
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Description

2-(5-((2-Fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure incorporating a 4-pyridone core, a 2-fluorobenzyl ether moiety, and a furfuryl acetamide group, making it a valuable scaffold for developing novel bioactive agents . Compounds with similar structural features, particularly those containing the N-(furan-2-ylmethyl)acetamide group and substituted pyridinone cores, are frequently investigated for their potential to interact with various biological targets . Researchers are exploring such molecules in high-throughput screening campaigns and as key intermediates in the synthesis of targeted libraries . Its precise molecular formula is C20H19FN2O4 with a molecular weight of 370.4 . As a research chemical, it serves as a crucial tool for investigating structure-activity relationships (SAR), optimizing lead compounds, and exploring new mechanisms of action in therapeutic areas such as neurology and metabolic diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES • Chemsrc - Compound Structure • BLD Pharm - Related Compound • PubChem - Related Compounds • Google Patents - Related Research

Properties

IUPAC Name

2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-14-9-18(24)19(27-13-15-5-2-3-7-17(15)21)11-23(14)12-20(25)22-10-16-6-4-8-26-16/h2-9,11H,10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOQYFCIZXMROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NCC2=CC=CO2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including synthesis methods and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyridine ring with various substituents, notably a fluorobenzyl ether and a furan moiety. The molecular formula is C21H20F1N2O3C_{21}H_{20}F_{1}N_{2}O_{3} with a molecular weight of approximately 384.4 g/mol.

Biological Activity

Preliminary studies indicate that compounds structurally similar to This compound exhibit diverse biological activities:

Antifungal Activity

Research has shown that related compounds have antifungal properties, particularly against Fusarium oxysporum. For instance, derivatives with similar structural motifs have demonstrated varying degrees of inhibition, with some achieving an IC50 of 0.42 mM . This suggests that modifications to the alkyl chain or functional groups can enhance antifungal efficacy.

Cytotoxicity and Cancer Research

The compound's potential as an anticancer agent is under investigation. Studies on related pyridinone derivatives have indicated significant cytotoxic effects against various cancer cell lines. For example, a related compound showed cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values in the low micromolar range (6.66 μM for A549 cells) . The mechanism of action appears to involve the inhibition of the VEGFR-2 pathway, crucial for tumor angiogenesis.

The biological activity of the compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The presence of the fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the pyridinone core facilitates hydrogen bonding with target enzymes.
  • Cell Cycle Modulation : Compounds derived from similar structures have been shown to induce G2/M phase arrest in cancer cell lines, leading to apoptosis .
  • Wound Healing Assays : Some derivatives have exhibited inhibitory effects on wound closure, indicating potential applications in treating conditions associated with abnormal cell proliferation .

Case Studies and Research Findings

StudyFocusKey Findings
Synthesis and ActivityDeveloped methods for synthesizing related compounds; noted antifungal activity against Fusarium oxysporum with IC50 values up to 0.42 mM.
Cytotoxicity AssessmentEvaluated cytotoxic effects on various cancer cell lines; significant activity observed against HepG2 and MCF-7 cells (IC50 ~6.66 μM).
Structural Activity RelationshipDiscussed nitrogen-containing heterocycles' role as receptor tyrosine kinase inhibitors; highlighted potential for further development in cancer therapies.

Scientific Research Applications

The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that is of interest in chemical and pharmaceutical research. It features a pyridinone core, a fluorobenzyl group, and a tetrahydrofuran moiety. Note that the query asks about a furanylmethyl substituent instead of a tetrahydrofuran one, but the search results refer to the tetrahydrofuran derivative.

Here's what is known about the compound and similar compounds:

Structural Features

  • The molecular formula of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is C21H24FNO3, and its molecular weight is approximately 374.41 g/mol.
  • The compound has a pyridinone core, which is associated with various biological activities.
  • It also contains a fluorobenzyl ether, which may enhance lipophilicity and binding affinity.
  • The tetrahydrofuran moiety can potentially contribute to its pharmacokinetic properties.

Synthesis

The synthesis of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

  • Formation of the Pyridinone Core: The pyridinone core is synthesized through a condensation reaction between an aldehyde and an amine, followed by cyclization.
  • Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via an etherification reaction, where 2-fluorobenzyl alcohol reacts with the pyridinone intermediate in the presence of a base like potassium carbonate.
  • Attachment of the Tetrahydrofuran Moiety: The final step involves the coupling of the tetrahydrofuran moiety to the acetamide group through a nucleophilic substitution reaction.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyridinone core can participate in hydrogen bonding and other non-covalent interactions.

Comparison to Similar Compounds

Similar compounds include:

  • 2-(5-((2-chlorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
  • 2-(5-((2-bromobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

The fluorobenzyl derivative may exhibit unique properties such as increased metabolic stability and enhanced binding affinity due to the electron-withdrawing nature of the fluorine atom, which can improve its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

The compound is a synthetic organic molecule that has garnered interest in medicinal chemistry because of its potential biological activities. The compound's structure suggests it may interact with biological targets in significant ways.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Pyridinone 2-Fluorobenzyloxy, methyl, furan-2-ylmethyl-acetamide ~388 (estimated) Combines fluorinated and heteroaromatic groups; moderate polarity
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) Pyrazolo-pyrimidine-chromenone Dual fluorophenyl, chromenone, isopropylbenzamide 589.1 High molecular weight; likely kinase inhibitor with extended aromatic stacking
CPA (2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide) Thieno-pyridine-oxadiazole Chlorophenyl, p-tolyl, thioacetamide ~552 (estimated) Chlorine enhances lipophilicity; thioether may improve metabolic stability
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Thieno-pyrimidine Methylfuran, allyl, sulfanyl-acetamide ~480 (estimated) Sulfur-containing backbone; allyl group may confer reactivity
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Peptidomimetic Branched alkyl, dimethylphenoxy, tetrahydropyrimidinone ~800 (estimated) High complexity; likely designed for protease inhibition or protein interaction

Key Observations

Core Diversity: The target compound’s pyridinone core contrasts with the pyrazolo-pyrimidine (Example 53 ), thieno-pyrimidine (), and peptidomimetic () scaffolds. Pyridinones are associated with improved solubility compared to fully aromatic systems but may exhibit reduced metabolic stability due to oxidation susceptibility.

Substituent Effects: Fluorinated groups (e.g., 2-fluorobenzyl in the target vs. 3-fluorophenyl in Example 53 ) enhance lipophilicity and binding affinity to hydrophobic pockets.

Molecular Weight and Solubility :

  • The target compound (~388 g/mol) is smaller than most analogs (e.g., Example 53 at 589.1 g/mol ), suggesting better membrane permeability. However, the absence of ionizable groups (unlike the carboxylates in ) may limit aqueous solubility.

Q & A

Q. What synthetic strategies are optimal for preparing the target compound, and how can functional group compatibility be ensured?

The compound’s synthesis requires multi-step routes involving fluorobenzyl ether formation, pyridone ring construction, and acetamide coupling. Key steps include nucleophilic substitution (e.g., fluorobenzyloxy group introduction under alkaline conditions) and condensation reactions using activating agents like DCC or EDC. Solvent selection (e.g., DMF or dichloromethane) and controlled temperatures (25–80°C) are critical to avoid side reactions. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

1H/13C/19F NMR is essential for verifying fluorobenzyl, pyridone, and furan methyl groups, with characteristic shifts (e.g., fluorobenzyl C-F coupling in 19F NMR). HRMS confirms molecular weight, while IR spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹). HPLC-PDA assesses purity, and X-ray crystallography resolves stereochemistry if crystalline derivatives are obtained .

Q. How can reaction yields be improved during the acetamide coupling step?

Optimize condensing agents (e.g., HATU or EDCI/HOBt) and stoichiometry (1.2–1.5 equivalents of activated cyanoacetic acid). Use inert atmospheres to prevent hydrolysis, and employ polar aprotic solvents (DMF, DMSO) to enhance solubility. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Advanced Research Questions

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?

Combine in silico docking (e.g., AutoDock Vina) to predict target binding (e.g., kinase or GPCR targets) with surface plasmon resonance (SPR) for binding affinity validation. Follow with cell-based assays (IC50 determination) and kinetic studies (e.g., stopped-flow spectrometry) to probe inhibition kinetics. Use isotopic labeling (e.g., ¹⁴C-acetamide) for metabolic pathway tracing .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

Standardize assay conditions (pH, temperature, cell line passage number) and validate using reference inhibitors. Perform dose-response curves in triplicate and apply statistical models (e.g., Hill equation) to quantify potency variability. Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What strategies mitigate low reproducibility in fluorobenzyl ether formation?

Address moisture sensitivity by using anhydrous solvents (e.g., THF over DCM) and molecular sieves. Replace traditional bases (K₂CO₃) with milder alternatives (CsF) to reduce side reactions. Monitor reaction progress via ¹⁹F NMR to track fluorine-specific intermediates .

Data Analysis & Optimization

Q. How should researchers analyze conflicting spectral data (e.g., unexpected NMR splitting patterns)?

Perform VT-NMR (variable temperature) to assess dynamic effects (e.g., rotamers). Compare experimental data with DFT-calculated chemical shifts (Gaussian09). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for pyridone and furan protons .

Q. What computational tools are effective for predicting metabolic stability of this compound?

Apply ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and CYP450 interactions. Use MetaSite to identify metabolic hot spots (e.g., furan methyl oxidation). Validate with LC-MS/MS in microsomal incubations .

Methodological Caveats

Q. Why might solvent choice dramatically alter reaction outcomes in pyridone ring cyclization?

Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, accelerating cyclization. Protic solvents (MeOH) may protonate intermediates, leading to ring-opening byproducts. Solvent-free conditions under microwave irradiation (100–120°C, 30 min) can improve efficiency .

Q. How to troubleshoot failed biological activity despite confirmed target binding in silico?

Evaluate cell permeability via PAMPA assays or Caco-2 monolayer studies . Modify lipophilicity by introducing solubilizing groups (e.g., PEG linkers). Assess off-target effects using proteome-wide profiling (e.g., KINOMEscan) .

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